molecular formula C9H11Br2N3O B1523324 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate CAS No. 1138011-23-0

1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate

Cat. No.: B1523324
CAS No.: 1138011-23-0
M. Wt: 337.01 g/mol
InChI Key: DNAWJHAKVANTPG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate (CAS: 1185064-09-8) features a 1,2,4-triazole core substituted at the 1-position with a 4-(bromomethyl)phenyl group, accompanied by a hydrobromide counterion and water of crystallization. Its molecular formula is C₉H₉Br₂N₃ (molar mass: 319 g/mol) . The compound exhibits a high melting point (>280°C with decomposition) , indicative of robust thermal stability.

Properties

IUPAC Name

1-[4-(bromomethyl)phenyl]-1,2,4-triazole;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.BrH.H2O/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;;/h1-4,6-7H,5H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWJHAKVANTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N2C=NC=N2.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138011-23-0
Record name 1H-1,2,4-Triazole, 1-[4-(bromomethyl)phenyl]-, hydrobromide, hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138011-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate is a compound that belongs to the triazole class, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential antibacterial, anti-inflammatory, and anticancer properties.

  • Chemical Formula : C9H8BrN3
  • Molecular Weight : 238.08 g/mol
  • CAS Number : 58419-69-5
  • Structural Formula : Triazole Structure

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial properties. Specifically, studies have shown that compounds with bromine substitutions can enhance antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the triazole moiety acts as a bioisostere to carboxylic acids, facilitating binding interactions with the enzyme's active site .

Anti-inflammatory Activity

Recent investigations have highlighted the anti-inflammatory effects of triazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Case Study : In vitro studies demonstrated that specific derivatives significantly reduced the release of these cytokines when tested against lipopolysaccharide (LPS)-stimulated cells .

Anticancer Potential

There is emerging evidence suggesting that triazole derivatives may possess anticancer properties. Certain studies have reported antiproliferative effects against various cancer cell lines.

  • Research Findings : Compounds similar to 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole were evaluated for their ability to inhibit cell growth in cancer models, showing promising results in terms of reduced cell viability and induced apoptosis .

Table 1: Biological Activities of Triazole Derivatives

Activity TypeTested Strains/CellsResults
AntibacterialE. coli, S. aureusMIC values ranging from 5 µg/mL to >100 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesSignificant reduction in TNF-α and IL-6 levels
AnticancerVarious cancer cell linesIC50 values indicating effective growth inhibition

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research indicates that triazole derivatives exhibit antifungal properties. 1-[4-(Bromomethyl)Phenyl]-1H-1,2,4-Triazole Hydrobromide has been synthesized and evaluated for its efficacy against various fungal strains. Studies have shown that the compound can inhibit the growth of pathogenic fungi, making it a candidate for developing antifungal agents .

Anticancer Properties
Preliminary studies suggest that triazole derivatives may possess anticancer activity. The bromomethyl group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Further research is necessary to elucidate the specific mechanisms and potential therapeutic applications in oncology .

Agricultural Applications

Fungicides
The compound's antifungal properties extend to agricultural applications, where it can be utilized as a fungicide. Its ability to inhibit fungal pathogens in crops can contribute to improved yield and quality of agricultural products. Field trials are needed to assess its effectiveness and safety in real-world agricultural settings .

Material Science

Polymer Chemistry
In material science, 1-[4-(Bromomethyl)Phenyl]-1H-1,2,4-Triazole Hydrobromide can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can lead to materials with enhanced thermal stability and chemical resistance. Research is ongoing to explore its potential in creating advanced materials for various industrial applications .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Compound Substituents Key Features Reference
1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole 4-(Aminosulfonyl)phenyl Selective COX-2 inhibition; anti-inflammatory activity with low ulcerogenicity .
Epoxiconazole 2-(4-Fluorophenyl)-3-(2-chlorophenyl) Antifungal agent; used in commercial fungicides (e.g., Tango® Super) .
Penconazole 2,4-Dichlorophenylpentyl Agricultural fungicide; targets ergosterol biosynthesis in fungi .
1-(3-Bromopropyl)-1H-1,2,4-triazole HBr 3-Bromopropyl Industrial-grade chemical; used in synthesis of larger organobromine compounds .

Key Observations :

  • Substituent Impact: The bromomethyl group in the target compound enhances electrophilicity compared to aminosulfonyl (COX-2 inhibitors) or alkyl chains (industrial intermediates). This makes it more reactive in nucleophilic substitutions.
  • Biological Activity : Unlike COX-2 inhibitors or antifungals , the target compound lacks direct evidence of therapeutic use but shares structural motifs with bioactive triazoles.

Physicochemical and Spectral Comparisons

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Mass Spec (M+1)
Target Compound Not reported Not reported Not reported
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3319 (NH), 1212 (C=S) 9.51 (s, triazole), 2.55 (s, CH₃) 464
1-[4-(Aminosulfonyl)phenyl] derivatives Not reported Not reported Not reported

Key Observations :

  • Spectral data for the target compound is absent in the evidence, but related triazole-thiones show distinct NH and C=S stretches in IR , which could aid in differentiation.

Pharmacological Potential

  • COX-2 Inhibition: 1-[4-(Aminosulfonyl)phenyl] derivatives exhibit 50–100× selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity .
  • Antifungal Activity : Epoxiconazole’s efficacy against plant pathogens underscores triazoles’ role in disrupting fungal cytochrome P450 enzymes .

Industrial Utility

  • Synthetic Intermediate : The bromomethyl group in the target compound could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives .
  • Pesticidal Derivatives: Triazoles like penconazole and difenoconazole demonstrate the scaffold’s adaptability for agrochemical design.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate generally involves:

  • Step 1: Synthesis of 1H-1,2,4-triazole core via reaction of formic acid esters with hydrazine hydrate and ammonium salts under controlled temperature and pressure conditions.
  • Step 2: Introduction of the 4-(bromomethyl)phenyl substituent, typically by nucleophilic substitution or coupling reactions.
  • Step 3: Formation of the hydrobromide salt hydrate by treatment with hydrobromic acid or bromine sources under controlled hydration conditions.

Detailed Preparation of 1H-1,2,4-Triazole Core

According to CN105906575A, the 1H-1,2,4-triazole core is synthesized via a high-pressure reaction involving:

  • Reactants: Formic acid esters (e.g., methyl formate), hydrazine hydrate (85% concentration preferred), and ammonium salts (ammonium chloride, ammonium sulfate, or ammonium hydrogen carbonate).
  • Conditions: Sequential addition into a sealed autoclave with stirring, pressurization, and gradual heating to 120–130°C.
  • Reaction: Hydrazine hydrate reacts with formamide generated in situ by ammonolysis of formic acid esters and ammonium salts, forming a white milky emulsion.
  • Post-reaction processing: The mixture is cooled, and volatile byproducts (e.g., methanol) are removed by venting and condensation.
  • Isolation: The emulsion is refluxed with ethanol, filtered hot, and cooled to crystallize the 1H-1,2,4-triazole, which is then separated by centrifugation and dried in a hot air oven at 80–85°C.

Example yields: Approximately 1.9–2.1 kg of 1H-1,2,4-triazole per batch with hydrazine hydrate recovery rates of 84–90% in a 10L reactor scale.

Parameter Typical Conditions Notes
Formic acid ester Methyl formate, 4.0–5.0 kg Starting material
Hydrazine hydrate 85%, 2.0 kg Reactant
Ammonium salt Ammonium chloride/sulfate, 1.3–2.0 kg Catalyst/source of ammonia
Temperature 120–130°C Controlled heating
Reaction time 1–2 hours Depending on ammonium salt
Solvent for reflux Ethanol, 3.5–4.8 kg For crystallization
Drying temperature 80–85°C Hot air oven drying
Product form White crystalline solid 1H-1,2,4-triazole

Comparative Preparation Notes and Alternative Methods

  • An alternative method involves direct ammonolysis of formamide with hydrazine hydrate at higher temperatures (~180°C) with careful addition to avoid side reactions, followed by distillation and crystallization to obtain the triazole core.
  • The use of different ammonium salts affects reaction time and yield, with ammonium chloride being preferred for higher yields.
  • The process emphasizes low energy consumption, reduced waste discharge, and high product purity.

Summary Table of Preparation Steps

Step Description Conditions/Notes Outcome
1 Reaction of formic acid ester + hydrazine hydrate + ammonium salt Sealed autoclave, 120–130°C, 1–2 h, stirring White milky emulsion of triazole intermediate
2 Removal of volatile byproducts Slow cooling, venting, condensation of methanol Purified emulsion
3 Reflux with ethanol 80–85°C, hot filtration, cooling to room temp Crystallization of 1H-1,2,4-triazole
4 Functionalization with bromomethylphenyl group Bromomethylation or coupling (literature methods) 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole
5 Formation of hydrobromide hydrate salt Treatment with hydrobromic acid, controlled hydration Final compound as hydrobromide hydrate salt

Research Findings and Industrial Relevance

  • The described synthetic route is scalable and suitable for industrial production due to its simplicity and efficient use of reagents.
  • The use of hydrazine hydrate and ammonium salts under pressurized conditions enhances reaction rates and yields.
  • The process minimizes hazardous waste and energy consumption, aligning with green chemistry principles.
  • The purity and crystallinity of the final triazole product facilitate subsequent functionalization steps.

Q & A

Basic Research Questions

Q. What is the synthetic route for 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via bromomethylation of a phenyl-triazole precursor. A common approach involves reacting 1H-1,2,4-triazole derivatives with bromomethylating agents (e.g., bromomethylbenzyl bromide) in polar solvents like DMF, catalyzed by potassium carbonate . Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Purity is confirmed using NMR (¹H/¹³C), IR spectroscopy, and elemental analysis. X-ray crystallography can resolve structural ambiguities, as demonstrated in related triazole compounds .

Q. What crystallographic features characterize this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles (e.g., C–N–Br interactions) and intermolecular hydrogen bonding (e.g., C–H···N). For example, in analogous triazole structures, hydrogen bonds stabilize the lattice, with angles near 169° for C–H···N interactions . Mercury software is used to visualize packing patterns, and SHELXL refines crystallographic data .

Q. How are key physicochemical properties (e.g., solubility, thermal stability) determined experimentally?

  • Methodological Answer : Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), revealing decomposition temperatures (>280°C) . Solubility is tested in solvents like ethanol, DMSO, and water under controlled pH. Predicted properties (e.g., density: 1.11 g/cm³) are cross-validated with experimental measurements .

Advanced Research Questions

Q. How does the bromomethyl group influence alkylation reactivity, and how are reaction conditions optimized?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling nucleophilic substitution. Optimized conditions include using aprotic solvents (DMF, acetonitrile), bases (K₂CO₃), and temperatures (60–80°C) to enhance yield . Reaction efficiency is tracked via HPLC, and side products (e.g., hydrolysis to hydroxymethyl derivatives) are minimized by anhydrous conditions .

Q. What in vitro models are appropriate for evaluating its bioactivity?

  • Methodological Answer : Enzyme inhibition assays (e.g., cytochrome P450) and cytotoxicity screens (MTT assay) are used, leveraging structural similarities to antifungal triazoles like epoxiconazole . Molecular docking studies predict binding to fungal lanosterol 14α-demethylase, guiding targeted biological testing .

Q. How can computational methods predict electronic properties and target interactions?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Software like Gaussian models electrostatic potential surfaces, while AutoDock Vina simulates binding to biological targets (e.g., fungal enzymes) . Predicted pKa (~2.66) and logP values inform solubility and membrane permeability .

Q. How are contradictions in spectral data resolved during characterization?

  • Methodological Answer : Discrepancies (e.g., NMR shift variations) are addressed by cross-verifying with high-resolution mass spectrometry (HRMS) and X-ray data . Computational NMR prediction tools (e.g., ACD/Labs) reconcile experimental and theoretical spectra .

Q. What degradation pathways dominate under accelerated stability conditions?

  • Methodological Answer : Stress testing (40°C/75% RH, UV light) identifies hydrolysis of the bromomethyl group as a primary degradation pathway. Degradants are characterized via LC-MS/MS, with fragmentation patterns matched to known impurities (e.g., demethylated analogs) . Stability-indicating HPLC methods validate shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate
Reactant of Route 2
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1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate

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